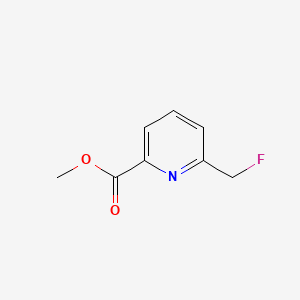

Methyl 6-(fluoromethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-(fluoromethyl)picolinate” is a chemical compound with the CAS Number: 1209248-98-5 . Its molecular weight is 169.16 and its IUPAC name is methyl 6-(fluoromethyl)-2-pyridinecarboxylate . It is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 6-(fluoromethyl)picolinate” is 1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-(fluoromethyl)picolinate” is a liquid at room temperature .Scientific Research Applications

Organic Synthesis

Methyl 6-(fluoromethyl)picolinate: is a valuable intermediate in organic synthesis. Its fluoromethyl group can participate in various chemical reactions, making it a versatile building block for constructing complex organic molecules. This compound can be used to synthesize a wide range of pharmaceuticals, agrochemicals, and polymers by introducing fluorine-containing moieties, which often enhance the biological activity and stability of these substances .

Medicinal Chemistry

In medicinal chemistry, Methyl 6-(fluoromethyl)picolinate is used to develop new drug candidates. The fluoromethyl group is particularly interesting because it can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). It is also known to increase the lipophilicity and membrane permeability of molecules, which can be beneficial in drug design .

Agricultural Chemistry

This compound finds applications in agricultural chemistry for the synthesis of novel pesticides and herbicides. The introduction of a fluoromethyl group into active ingredients can lead to compounds with enhanced insecticidal or herbicidal activity. Researchers are exploring its use in developing safer and more effective agrochemicals that require lower dosages and have reduced environmental impact .

Material Science

Methyl 6-(fluoromethyl)picolinate: can be used in material science, particularly in the development of new polymeric materials. Fluorinated polymers exhibit unique properties such as resistance to solvents, acids, and bases, thermal stability, and low surface energy. These characteristics make them suitable for a variety of applications, including coatings, films, and advanced composite materials .

Catalysis

The compound is also being studied as a ligand in catalysis. Its picolinate moiety can coordinate to metal centers, forming catalysts that can be used in various organic transformations. These catalysts can facilitate reactions such as hydrogenation, carbon-carbon bond formation, and oxidation, which are crucial in the synthesis of fine chemicals .

Fluorine-19 NMR Studies

Due to the presence of a fluorine atom, Methyl 6-(fluoromethyl)picolinate is an excellent candidate for fluorine-19 nuclear magnetic resonance (NMR) studies. This application is significant in both academic research and industrial settings, as fluorine NMR can provide valuable insights into the structure and dynamics of fluorinated organic compounds .

Environmental Chemistry

In environmental chemistry, researchers use Methyl 6-(fluoromethyl)picolinate to study the environmental fate of fluorinated compounds. Understanding how these compounds degrade and interact with natural systems is essential for assessing their environmental impact and for the development of biodegradable alternatives .

Computational Chemistry

Lastly, Methyl 6-(fluoromethyl)picolinate is used in computational chemistry to model and predict the behavior of fluorinated compounds. Computational methods can simulate how this molecule interacts with biological targets, which is useful in the early stages of drug discovery and in the design of new materials .

Safety and Hazards

properties

IUPAC Name |

methyl 6-(fluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNMRGFPSHLQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(fluoromethyl)picolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)